1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide
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Overview
Description
1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a benzoyl group substituted with two ethoxy groups at the 3 and 4 positions, an indoline core, and a carboxamide group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 3,4-diethoxybenzoyl chloride from 3,4-diethoxybenzoic acid using thionyl chloride under reflux conditions.
Indoline Core Formation: The indoline core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable reagent such as acetic anhydride.
Coupling Reaction: The final step involves the coupling of the 3,4-diethoxybenzoyl chloride with the indoline derivative in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or indoline moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-dihydroxybenzoyl)-N-ethylindoline-2-carboxamide: Similar structure but with hydroxy groups instead of ethoxy groups.
1-(3,4-dimethylbenzoyl)-N-ethylindoline-2-carboxamide: Similar structure but with methyl groups instead of ethoxy groups.
Uniqueness
1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
1-(3,4-diethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-23-21(25)18-13-15-9-7-8-10-17(15)24(18)22(26)16-11-12-19(27-5-2)20(14-16)28-6-3/h7-12,14,18H,4-6,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTOJQVSZCYPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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